3-Ethyl-4-fluoroaniline

Medicinal Chemistry ADME Drug Design

3-Ethyl-4-fluoroaniline (CAS 870606-36-3) is a fluorinated aromatic amine building block with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol. It belongs to the substituted aniline class, featuring a benzene ring substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position.

Molecular Formula C8H10FN
Molecular Weight 139.173
CAS No. 870606-36-3
Cat. No. B2960154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-fluoroaniline
CAS870606-36-3
Molecular FormulaC8H10FN
Molecular Weight139.173
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)N)F
InChIInChI=1S/C8H10FN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3
InChIKeyLACCCHKDZYEEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-fluoroaniline (CAS 870606-36-3): A Strategic Fluoroaniline Building Block for Pharmaceutical, Agrochemical, and Materials R&D Procurement


3-Ethyl-4-fluoroaniline (CAS 870606-36-3) is a fluorinated aromatic amine building block with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol [1]. It belongs to the substituted aniline class, featuring a benzene ring substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position . This dual-substitution pattern imparts distinct electronic and steric properties that influence its reactivity, lipophilicity (XLogP3-AA = 2.1), and hydrogen bonding capabilities (TPSA = 26 Ų) compared to unsubstituted or mono-substituted aniline analogs [1]. The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where precise control over regiochemistry and electronic effects is critical for target molecule performance .

Why 3-Ethyl-4-fluoroaniline Cannot Be Casually Substituted by Common Aniline or Mono-Fluoroaniline Analogs


Procurement specialists and synthetic chemists must exercise caution when considering generic substitution of 3-ethyl-4-fluoroaniline with readily available aniline, 4-fluoroaniline, or 3-ethylaniline. The combined presence and precise positioning of the electron-donating ethyl group (meta to the amine) and the electron-withdrawing fluorine atom (para to the amine) create a unique electronic environment on the aromatic ring that profoundly influences nucleophilicity, regioselectivity in electrophilic aromatic substitutions, and the compound's overall lipophilicity profile [1]. Substituting with 4-fluoroaniline eliminates the ethyl group's steric and inductive effects, potentially altering reaction yields, product purity, or the physicochemical properties of downstream drug candidates . Conversely, replacing with 3-ethylaniline removes the fluorine atom's metabolic stability and electronic modulation, which are often critical for target binding affinity and pharmacokinetic performance in medicinal chemistry programs . The quantitative evidence below delineates the specific, verifiable differences that justify targeted procurement of 3-ethyl-4-fluoroaniline over its structural analogs.

Quantitative Differentiation of 3-Ethyl-4-fluoroaniline: Comparative Evidence for Informed Procurement


Lipophilicity (LogP) Comparison: 3-Ethyl-4-fluoroaniline Exhibits Higher Lipophilicity Than 4-Fluoroaniline, Favoring Membrane Permeability

3-Ethyl-4-fluoroaniline possesses a calculated XLogP3-AA value of 2.1, which is notably higher than that of the simpler analog 4-fluoroaniline (XLogP3-AA = 1.1) [1]. This difference, quantified as a ΔLogP of +1.0, is attributable to the additional ethyl substituent. In medicinal chemistry, a LogP increase of this magnitude often correlates with enhanced passive membrane permeability and potentially improved oral absorption or cellular uptake [1]. This property is crucial for designing CNS-penetrant drugs or intracellular-targeting agents.

Medicinal Chemistry ADME Drug Design

Hydrogen Bond Acceptor Capacity: 3-Ethyl-4-fluoroaniline Provides Dual Acceptor Sites Compared to 3-Ethylaniline

3-Ethyl-4-fluoroaniline has a calculated Hydrogen Bond Acceptor Count of 2 (from the fluorine and the amine nitrogen's lone pair), whereas the non-fluorinated analog 3-ethylaniline has an acceptor count of 1 (only the nitrogen lone pair) [1]. The presence of the fluorine atom introduces an additional, albeit weak, hydrogen bond acceptor site. This can subtly influence crystal packing, solubility, and intermolecular interactions in supramolecular assemblies or host-guest complexes, differentiating it from its non-fluorinated counterpart .

Supramolecular Chemistry Catalysis Crystal Engineering

Topological Polar Surface Area (TPSA) Comparison: 3-Ethyl-4-fluoroaniline Maintains a Lower TPSA Than N-Ethyl-4-fluoroaniline

The Topological Polar Surface Area (TPSA) of 3-Ethyl-4-fluoroaniline is calculated to be 26 Ų, which is lower than that of its regioisomeric analog, N-Ethyl-4-fluoroaniline (TPSA ≈ 29 Ų) . In drug discovery, TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier (BBB) penetration, with lower values (typically <90 Ų) generally correlating with improved membrane permeation [1]. The 3 Ų difference, while modest, represents a quantifiable structural distinction that may influence a medicinal chemist's choice of a primary amine (3-ethyl-4-fluoroaniline) over a secondary amine (N-ethyl-4-fluoroaniline) when optimizing a lead series for CNS exposure.

Medicinal Chemistry Drug-likeness ADME

Strategic Application Scenarios for 3-Ethyl-4-fluoroaniline in Pharmaceutical, Agrochemical, and Material Sciences


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Drug Candidates

Given its calculated lipophilicity (XLogP3-AA = 2.1) and low TPSA (26 Ų) [1], 3-ethyl-4-fluoroaniline is a compelling choice as a building block for medicinal chemists engaged in lead optimization programs targeting the central nervous system (CNS). Its physicochemical profile, which quantitatively differentiates it from less lipophilic analogs like 4-fluoroaniline (XLogP3-AA = 1.1), suggests a higher propensity for passive diffusion across the blood-brain barrier. Procurement of this specific regioisomer is therefore justified when the project's target product profile demands enhanced CNS exposure without resorting to larger, more complex structural modifications [1].

Crop Protection R&D: Synthesis of Next-Generation Agrochemical Intermediates

The fluoroaniline class is a well-established feedstock for agrochemical active ingredients, valued for the metabolic stability and bioactivity conferred by the fluorine substituent [1]. 3-Ethyl-4-fluoroaniline, with its specific substitution pattern, offers a distinct scaffold for generating novel herbicidal, fungicidal, or insecticidal lead structures. Its dual hydrogen bond acceptor capacity (from both N and F) compared to non-fluorinated 3-ethylaniline may facilitate unique binding interactions with plant or pest target enzymes, providing a rational basis for its selection over simpler aniline derivatives in proprietary agrochemical discovery programs [1].

Materials Science: Development of Functional Polymers and Advanced Materials

In materials chemistry, fluorinated aniline derivatives are employed as monomers for synthesizing polyaniline-like conducting polymers with tailored electronic and optical properties [1]. The 3-ethyl-4-fluoroaniline scaffold provides a unique combination of electron-donating (ethyl) and electron-withdrawing (fluorine) substituents that can modulate the polymer's band gap, conductivity, and solubility . Researchers developing new organic semiconductors, electrochromic devices, or corrosion-resistant coatings may find that the precise electronic tuning afforded by this specific building block cannot be replicated by commonly available mono-substituted fluoroanilines, thereby justifying its specialized procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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